Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Description
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Properties
IUPAC Name |
ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFPUGAUCASSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645845 | |
| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-99-1 | |
| Record name | Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Precision Synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Executive Summary & Retrosynthetic Logic
This protocol details the synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate , a functionalized
The Regioselectivity Challenge
A direct Friedel-Crafts acylation of 4-fluorotoluene with ethyl succinyl chloride is theoretically possible but practically flawed for this specific isomer.
-
Directing Effects: In 4-fluorotoluene, the fluorine atom is a strong ortho/para director, while the methyl group is a weak ortho/para director.
-
Outcome: Friedel-Crafts conditions predominantly yield substitution ortho to the fluorine (position 3 relative to methyl), resulting in the wrong isomer (2-fluoro-5-methylphenyl ketone).
-
Solution: To guarantee the 2-methyl-5-fluoro substitution pattern, we employ a Grignard approach using the commercially available 2-bromo-4-fluorotoluene . The bromine position "locks" the regiochemistry, ensuring 100% isomeric fidelity.
Synthetic Strategy
The synthesis is divided into three critical phases:
-
Activation: Formation of the Grignard reagent from 2-bromo-4-fluorotoluene.
-
Coupling: Nucleophilic ring-opening of succinic anhydride to form the
-keto acid. -
Protection: Fischer esterification to yield the final ethyl ester.
Reagent & Equipment Specifications
Chemical Bill of Materials
| Reagent | CAS No.[1][2] | Equiv. | Role | Purity Req. |
| 2-Bromo-4-fluorotoluene | 1422-53-3 | 1.0 | Starting Material | |
| Magnesium Turnings | 7439-95-4 | 1.2 | Metal insertion | Grignard grade |
| Succinic Anhydride | 108-30-5 | 1.5 | Electrophile | |
| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent/Reactant | Anhydrous |
| Sulfuric Acid (conc.) | 7664-93-9 | Cat. | Catalyst | 98% |
| THF | 109-99-9 | Solvent | Solvent | Anhydrous, inhibitor-free |
| Iodine | 7553-56-2 | Cat. | Initiator | Crystal |
Equipment
-
Reactor: 3-neck round-bottom flask (flame-dried) equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.
-
Temperature Control: Cryo-cool (acetone/dry ice) and Oil bath.
-
Purification: High-vacuum distillation setup, Silica gel flash chromatography column.
Detailed Experimental Protocol
Phase 1: Generation of (2-Methyl-5-fluorophenyl)magnesium bromide
Principle: Aryl bromides require activation to form the nucleophilic organomagnesium species. Iodine is used to etch the magnesium oxide passivation layer.
-
Setup: Assemble the flame-dried glassware under a positive pressure of Nitrogen.
-
Loading: Charge Magnesium turnings (1.2 equiv) into the flask. Add a single crystal of Iodine.
-
Initiation:
-
Prepare a solution of 2-bromo-4-fluorotoluene (1.0 equiv) in anhydrous THF (concentration ~1.0 M).
-
Add 5-10% of this solution directly to the Mg.
-
Observation: Wait for the disappearance of the iodine color and mild exotherm (solvent refluxing). If no initiation occurs, apply localized heat with a heat gun.
-
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux solely via the heat of reaction.
-
Maturation: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure complete consumption of the bromide.
-
Checkpoint: The solution should appear dark grey/brown.
-
Phase 2: Nucleophilic Ring Opening (The Keto-Acid Intermediate)
Principle: To prevent double addition (formation of the tertiary alcohol), the Grignard reagent is added to an excess of succinic anhydride at low temperature. The resulting carboxylate salt protects the ketone from further attack.
-
Preparation of Electrophile: In a separate vessel, dissolve Succinic Anhydride (1.5 equiv) in anhydrous THF. Cool this solution to -10°C .
-
Note: Lower temperatures (-78°C) are often cited, but for succinic anhydride, -10°C to 0°C balances solubility with selectivity.
-
-
Addition: Transfer the Grignard solution (from Phase 1) via cannula into the Succinic Anhydride solution slowly over 1 hour.
-
Critical Parameter: Maintain internal temperature < 5°C.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The reaction mixture will become thick/slurry-like (magnesium carboxylate salts).
-
Quench & Workup:
-
Cool to 0°C. Quench carefully with 1M HCl until pH < 2.
-
Mechanism:[1][3][4][5] This hydrolyzes the Mg-salt and protonates the carboxylate.
-
Extract with Ethyl Acetate (3x).
-
Extract the organic layer with saturated NaHCO3 (3x). This moves the product (acid) into the aqueous phase, leaving non-acidic impurities (biaryls) in the organic phase.
-
Acidify the combined aqueous extracts with conc. HCl to precipitate the 4-(2-methyl-5-fluorophenyl)-4-oxobutanoic acid .
-
Filter the solid, wash with cold water, and dry.
-
Phase 3: Fischer Esterification
-
Esterification: Dissolve the dried keto-acid intermediate in Absolute Ethanol (10 mL/g).
-
Catalysis: Add concentrated H2SO4 (0.1 equiv) dropwise.
-
Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Isolation:
-
Concentrate ethanol under reduced pressure.
-
Dilute residue with water and extract with Ethyl Acetate.
-
Wash with NaHCO3 (to remove unreacted acid) and Brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification: Purify the resulting oil via vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc gradient) to obtain the target This compound .
Process Visualization
Reaction Scheme
The following diagram illustrates the molecular transformation and atom mapping.
Caption: Sequential transformation from aryl bromide to keto-ester via Grignard activation.
Workflow Logic
The following flowchart details the critical decision points and workup logic to ensure purity.
Caption: Operational workflow emphasizing the critical initiation checkpoint and acid-base purification strategy.
Analytical Validation (QC)
To confirm the identity of the product, the following analytical signatures must be verified:
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Triplet (~1.2 ppm, 3H), Quartet (~4.1 ppm, 2H) | Confirms Ethyl Ester |
| 1H NMR | Singlet (~2.4-2.5 ppm, 3H) | Confirms Aryl Methyl group |
| 1H NMR | Two Triplets (~2.7 & 3.2 ppm) | Confirms Succinyl linker (-CH2-CH2-) |
| 19F NMR | Single peak (~ -115 to -120 ppm) | Confirms Fluorine integrity |
| IR Spec | ~1735 cm⁻¹ (Ester C=O), ~1685 cm⁻¹ (Ketone C=O) | Confirms dicarbonyl functionality |
References
-
Grignard Reaction Fundamentals
-
Succinic Anhydride Ring Opening
-
Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones." Chem. Rev.1947 , 40, 15-32. (Foundational text on preventing double addition, though Grignard inverse addition is the modern adaptation). Link
-
- Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Interscience Publishers.
-
Analogous Synthesis (4-methylphenyl derivative)
-
"Synthesis of ethyl 2-oxo-4-phenylbutyrate" (and analogs). PrepChem. Link
-
-
Starting Material Data
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- 5. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. 2-bromo-4-fluorotoluene [webbook.nist.gov]
- 8. CAS 1422-53-3: 2-Bromo-4-fluorotoluene | CymitQuimica [cymitquimica.com]
- 9. prepchem.com [prepchem.com]
- 10. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Purification techniques for Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate after synthesis
Application Note: High-Purity Isolation of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Introduction
This compound is a key keto-ester intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring an aromatic ketone and an ethyl ester, makes it a versatile building block. The synthesis, typically achieved through Friedel-Crafts acylation, often yields a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[1] The efficacy and safety of the final drug product are directly dependent on the purity of such intermediates, making robust and efficient purification a critical step in the drug development process.[2][3]
This document provides a comprehensive guide to the principal purification techniques for this compound, designed for researchers and drug development professionals. It details protocols for column chromatography, recrystallization, and vacuum distillation, explaining the scientific principles behind each method and offering practical, field-proven insights.
Understanding the Impurity Profile
The primary synthetic route to this compound is the Friedel-Crafts acylation of 3-fluorotoluene with ethyl succinyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction, while effective, can generate several impurities that must be removed.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 3-fluorotoluene and ethyl succinyl chloride.
-
Isomeric Products: Acylation can potentially occur at other positions on the aromatic ring, leading to structural isomers.
-
Polysubstituted Byproducts: The activated aromatic ring can undergo a second acylation, though this is less likely due to the deactivating effect of the first acyl group.[4][5]
-
Hydrolyzed Reagents: Moisture can lead to the hydrolysis of ethyl succinyl chloride into succinic acid.
-
Catalyst Residues: Residual Lewis acid and its complexes.
A thorough understanding of this impurity profile is essential for selecting the most effective purification strategy. An initial aqueous workup is typically performed post-synthesis to remove the bulk of the catalyst and water-soluble impurities. The subsequent purification must then address the remaining organic impurities.
Purification Strategy 1: Column Chromatography
Column chromatography is a highly versatile and widely used technique for purifying organic compounds from complex mixtures.[6][7][8] It separates molecules based on their differential adsorption onto a solid stationary phase (typically silica gel) while a liquid mobile phase flows through it.[9] Its ability to separate compounds with subtle differences in polarity makes it an excellent choice for removing isomeric and other closely related impurities.
Protocol: Silica Gel Column Chromatography
1. Mobile Phase Selection (TLC Analysis):
- Spot a small amount of the crude product onto a silica gel TLC plate.
- Develop the plate in a chamber containing a solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).
- Visualize the spots under UV light. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from impurities.[9]
2. Column Packing:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel (100-200 mesh) in the chosen mobile phase.
- Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
- Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the top of the column and begin elution, collecting the solvent that passes through the column (the eluate) in small, numbered fractions (e.g., test tubes or vials).
- Maintain a constant level of solvent above the silica bed to prevent the column from running dry.
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify which ones contain the pure product.
- Combine the pure fractions into a round-bottom flask.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (100-200 mesh) | Provides a polar surface for effective separation of moderately polar ketones and esters.[9] |
| Mobile Phase | Hexane/Ethyl Acetate (initial ratio 8:2, adjustable) | Offers a tunable polarity to achieve optimal separation. Increasing ethyl acetate content increases polarity.[6] |
| Target Rf (TLC) | 0.3 - 0.4 | Ensures good resolution and a reasonable elution time on the column. |
| Loading Capacity | ~1g crude material per 20-30g silica gel | A general rule of thumb to avoid overloading the column and ensure effective separation. |
| Expected Purity | >98% (by HPLC/GC) | Dependent on the degree of separation from impurities. |
| Expected Yield | 70-90% | Losses can occur due to irreversible adsorption or incomplete separation. |
Visualization: Column Chromatography Workflow
Caption: Workflow for purification via column chromatography.
Purification Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[3][10] The method relies on the principle that the solubility of a compound in a solvent increases with temperature. A nearly saturated solution is prepared at a high temperature, and as it cools, the solubility of the target compound decreases, causing it to form pure crystals while impurities remain dissolved in the solvent (mother liquor).[10] This technique is ideal as a final polishing step after chromatography or if the crude product is already of moderate purity.
Protocol: Recrystallization
1. Solvent Selection:
- Place a small amount of the crude product in several test tubes.
- Add a small amount of different potential solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or a hexane/ethyl acetate mixture) to each tube at room temperature. The ideal solvent will not dissolve the compound at room temperature.
- Heat the tubes that show poor solubility. A suitable solvent will dissolve the compound completely when hot.[11]
- Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large crop of crystals upon cooling.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel. This step must be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
6. Drying:
- Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Suitability |
| Isopropanol | Low | High | Good | A strong candidate. Balances polarity to dissolve the keto-ester when hot but not cold. |
| Ethanol | Low-Medium | High | Fair-Good | May be slightly too polar, potentially reducing yield. |
| Ethyl Acetate/Hexane | Low | High | Excellent | A two-solvent system offers high tunability. Dissolve in hot ethyl acetate, add hot hexane until cloudy, then cool. |
| Acetone | High | High | Poor | Generally too strong a solvent for keto-esters, leading to poor recovery.[11] |
Visualization: Recrystallization Process
Caption: Step-by-step workflow for the recrystallization protocol.
Purification Strategy 3: Vacuum Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[3] For high-boiling compounds like this compound, distillation at atmospheric pressure would require very high temperatures, risking thermal decomposition. Distillation under reduced pressure (vacuum distillation) lowers the boiling point, allowing for safe purification.[12][13] This method is particularly effective for separating the target product from non-volatile impurities or compounds with significantly different boiling points.
Protocol: Vacuum Distillation
1. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased and sealed.
- Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
2. Charging the Flask:
- Place the crude liquid (or molten solid) into the distillation flask, filling it to no more than half its capacity.
- Add a magnetic stir bar or boiling chips to ensure smooth boiling.
3. Distillation Process:
- Begin stirring and slowly apply the vacuum.
- Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle.
- Observe the temperature on the thermometer. Collect any low-boiling impurities (forerun) in a separate receiving flask.
- When the temperature stabilizes at the boiling point of the target compound, switch to a clean receiving flask to collect the main fraction.
- Continue distillation until the temperature begins to drop or rise sharply, indicating the main fraction is finished.
4. Shutdown:
- Remove the heat source and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
Data Presentation: Estimated Boiling Point vs. Pressure
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) | Notes |
| 760 (Atmospheric) | > 300 (Decomposition likely) | Not recommended due to the high temperature required. |
| 10 | ~180 - 195 | Achievable with a standard laboratory vacuum pump. |
| 3 | ~140 - 150 | A similar compound, ethyl 2-oxo-4-phenylbutyrate, boils at 135-141°C/3 mmHg.[14] |
| 1 | ~125 - 135 | Requires a good vacuum pump; provides greater protection against decomposition. |
Visualization: Vacuum Distillation Logic
Caption: Logical flow of the vacuum distillation procedure.
Conclusion and Purity Validation
The selection of the optimal purification technique for this compound depends on the scale of the synthesis and the specific impurity profile.
-
Column chromatography is the most powerful method for achieving high purity from a complex crude mixture, especially at the lab scale.
-
Recrystallization is an excellent and economical choice for purifying solid material that is already substantially pure.
-
Vacuum distillation is highly effective for large-scale purification of liquid products, particularly for removing non-volatile or very high-boiling impurities.
For achieving the highest possible purity required in drug development, a multi-step approach is often employed, such as an initial purification by vacuum distillation or column chromatography, followed by a final polishing step of recrystallization. The purity of the final product should always be validated using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
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- Pharmaffiliates. (n.d.). CAS No : 881673-98-9 | Product Name : Ethyl 2-cyano-4-(2-fluorophenyl)
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Role of Lewis acid catalysts in the synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Application Note & Protocol Guide
Topic: The Pivotal Role of Lewis Acid Catalysts in the Synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key ketoester intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its efficient synthesis is predominantly achieved through the Friedel-Crafts acylation of 4-fluoro-1-methylbenzene. The success of this electrophilic aromatic substitution hinges critically on the selection and application of a Lewis acid catalyst. This guide provides an in-depth exploration of the mechanistic role of these catalysts, a comparative analysis of traditional and modern catalytic systems, and detailed, field-proven protocols for its synthesis. We will delve into the causality behind experimental choices, offering insights to enable researchers to optimize this transformation for yield, purity, and sustainability.
Introduction: The Significance of the Target Molecule
The structural motif of an aryl ketoester, as seen in this compound, is a versatile scaffold in medicinal chemistry. The presence of a ketone, an ester, and a substituted aromatic ring provides multiple handles for subsequent chemical modifications. This allows for the construction of complex molecular architectures, making it a valuable building block in the development of novel therapeutic agents. The core synthetic challenge lies in the selective formation of the carbon-carbon bond between the aromatic ring and the acyl group, a task masterfully accomplished by the Friedel-Crafts acylation reaction.
The Core Transformation: Friedel-Crafts Acylation
Developed by Charles Friedel and James Crafts in 1877, this reaction is a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[1] The acylation variant is particularly powerful as it introduces a ketone functionality, which, unlike the alkylation variant, deactivates the ring to prevent unwanted multiple substitutions and the acylium ion electrophile does not undergo rearrangement.[1][2][3]
The overall transformation for synthesizing our target molecule is as follows:
The reaction's efficiency and selectivity are almost entirely governed by the Lewis acid catalyst.
The Catalyst's Role: A Mechanistic Deep Dive
The Lewis acid is not a mere spectator; it is the essential activator that initiates the entire reaction sequence. Its primary role is to generate a highly reactive electrophile, the acylium ion.[4][5]
Step 1: Generation of the Acylium Ion The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acylating agent, ethyl 3-(chloroformyl)propanoate. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. The bond cleaves, generating a resonance-stabilized acylium ion and the [AlCl₄]⁻ complex.[3][4][5]
Step 2: Electrophilic Aromatic Substitution (EAS) The electron-rich π-system of the 4-fluoro-1-methylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the ring's aromaticity, forming a positively charged intermediate known as a sigma complex or arenium ion.[4][5]
Step 3: Re-aromatization and Catalyst Complexation The [AlCl₄]⁻ complex acts as a base, abstracting a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring.[4] However, the reaction does not end here. The product, an aryl ketone, is a moderate Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst.[1][6] This complexation is a crucial point: it deactivates the catalyst, meaning that a stoichiometric amount (or even a slight excess) of the Lewis acid is typically required for the reaction to go to completion.[1]
Step 4: Hydrolysis The final product is liberated from the Lewis acid complex during an aqueous workup, typically with the addition of acid, which hydrolyzes the complex.[1][6]
A Comparative Analysis of Lewis Acid Catalysts
The choice of catalyst is a critical decision that impacts yield, cost, safety, and environmental footprint. While aluminum trichloride (AlCl₃) is the traditional workhorse, several alternatives offer significant advantages.[7]
| Catalyst | Type | Typical Amount | Key Advantages | Key Disadvantages |
| Aluminum Trichloride (AlCl₃) | Traditional Strong Lewis Acid | Stoichiometric (≥1.0 eq.) | Highly effective, readily available, low cost. | Highly moisture-sensitive, requires stoichiometric amounts, generates large volumes of acidic waste, harsh workup.[7] |
| Iron(III) Chloride (FeCl₃) | Milder Lewis Acid | Stoichiometric or Catalytic | Less hazardous and easier to handle than AlCl₃, lower cost.[8] | Generally less reactive than AlCl₃, may require higher temperatures or longer reaction times. |
| Lanthanide Triflates (e.g., Sc(OTf)₃) | Modern Lewis Acid | Catalytic (0.01-0.1 eq.) | Water-tolerant, can be used in catalytic amounts, recoverable and reusable, milder conditions.[7] | High cost compared to traditional catalysts. |
| Heterogeneous Catalysts (e.g., Zeolites, Clays) | Solid Acid Catalysts | Catalytic | Easily separated from the reaction mixture by filtration, potential for regeneration and reuse, aligns with green chemistry principles.[7][9] | Can have lower activity than homogeneous catalysts, potential for pore-size limitations with bulky substrates. |
Experimental Protocols
These protocols provide a framework for synthesis. Researchers should always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Synthesis using Aluminum Trichloride (AlCl₃)
This protocol details the classic approach, which is robust and high-yielding but requires careful handling of reagents.
Materials:
-
4-fluoro-1-methylbenzene (1.0 eq.)
-
Aluminum Trichloride (anhydrous, 1.1 eq.)
-
Ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.05 eq.)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous DCM followed by the portion-wise addition of anhydrous AlCl₃ (1.1 eq.). Causality Note: AlCl₃ is extremely hygroscopic; maintaining an inert, dry atmosphere is crucial to prevent deactivation and hazardous reactions with water.[7]
-
Reagent Addition: Cool the resulting suspension to 0-5 °C in an ice bath. Add 4-fluoro-1-methylbenzene (1.0 eq.) to the flask.
-
Acylation: Add ethyl 3-(chloroformyl)propanoate (1.05 eq.) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes. Causality Note: The reaction is exothermic. A slow, controlled addition at low temperature is essential to prevent side reactions and ensure regioselectivity.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Causality Note: This quenching step is highly exothermic and releases HCl gas. It is necessary to decompose the AlCl₃-ketone complex and move the aluminum salts into the aqueous phase.[1][10]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Protocol 2: A Greener Approach using a Heterogeneous Catalyst (Zeolite H-BEA)
This protocol illustrates a more sustainable method using a solid acid catalyst, which simplifies workup significantly.
Materials:
-
4-fluoro-1-methylbenzene (1.0 eq.)
-
Succinic Anhydride (1.1 eq.) - Note: Anhydrides are often used with heterogeneous catalysts.
-
Zeolite H-BEA (activated, 20% by weight of the limiting reagent)
-
High-boiling solvent (e.g., 1,2-dichlorobenzene or sulfolane)
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating it under vacuum at >200 °C for 4 hours to remove adsorbed water.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite, 4-fluoro-1-methylbenzene (1.0 eq.), succinic anhydride (1.1 eq.), and the solvent.
-
Reaction: Heat the reaction mixture to 120-160 °C and stir vigorously. Causality Note: Heterogeneous reactions often require higher temperatures to achieve sufficient reaction rates compared to their homogeneous counterparts. Monitor the reaction by TLC or GC-MS.
-
Catalyst Removal: After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. The catalyst can be recovered by simple filtration. Causality Note: This is the primary advantage of heterogeneous catalysis, avoiding the hazardous and wasteful aqueous quench required for AlCl₃.[7]
-
Workup & Purification: The filtrate contains the product. The solvent can be removed under vacuum. The resulting crude product is then esterified (if starting from the anhydride) and purified by column chromatography or recrystallization. The recovered catalyst can be washed, dried, and reactivated for reuse.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (moisture contamination). | Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh, high-purity anhydrous Lewis acid.[7] |
| Deactivated aromatic ring. | Friedel-Crafts reactions are generally ineffective on rings with strongly deactivating substituents.[11] | |
| Formation of Isomers | High reaction temperature. | Maintain low temperatures during the addition of the acylating agent to improve regioselectivity. |
| Low Yield after Workup | Incomplete decomposition of the catalyst-product complex. | Ensure sufficient acid is used during the quenching step and allow adequate time for the hydrolysis to complete. |
| Product loss during extraction. | Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase. |
Conclusion
The synthesis of this compound via Friedel-Crafts acylation is a testament to the power and importance of Lewis acid catalysis. While traditional catalysts like AlCl₃ remain effective, their drawbacks have spurred the development of more sustainable alternatives.[12] Modern heterogeneous and water-tolerant catalysts are paving the way for greener, safer, and more efficient chemical manufacturing.[7][13] Understanding the fundamental mechanism and the nuances of different catalytic systems empowers researchers to make informed decisions, optimizing this critical transformation for applications ranging from fundamental research to industrial drug production.
References
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst. Taylor & Francis Online. [Link]
-
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor (YouTube). [Link]
-
Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. ACS Publications. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst | Request PDF. ResearchGate. [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. [Link]
-
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
-
Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Preprints.org. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Optimization of the Friedel-Crafts reaction conditions. [a]. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Penn State Pressbooks. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. allstudyjournal.com [allstudyjournal.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Moisture Sensitivity in the Synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Welcome to the dedicated technical support center for navigating the challenges associated with the synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate, with a specific focus on managing the moisture sensitivity of catalysts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions encountered during this synthesis.
The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction. This powerful C-C bond-forming reaction is notoriously sensitive to moisture, primarily due to the nature of the Lewis acid catalysts employed, such as aluminum chloride (AlCl₃). Even trace amounts of water can have a significant detrimental impact on catalyst activity, reaction yield, and product purity. This guide will equip you with the knowledge and techniques to successfully manage these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes related to moisture, and step-by-step solutions to get your reaction back on track.
Q1: My reaction has failed to initiate, or the yield is extremely low. What are the likely causes related to moisture?
A1: Failure to initiate or significantly low yields are the most common symptoms of moisture contamination in a Friedel-Crafts acylation. The primary culprit is the deactivation of the Lewis acid catalyst.
Causality: Lewis acids like aluminum chloride are highly hygroscopic and react exothermically with water in a process called hydrolysis.[1] This reaction consumes the catalyst, rendering it inactive for the desired acylation. The hydrolysis of AlCl₃ produces aluminum hydroxide and hydrochloric acid, neither of which can effectively catalyze the Friedel-Crafts reaction.[1]
Troubleshooting Steps:
-
Verify the Anhydrous State of Your Setup:
-
Glassware: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is rigorously dried. Oven-drying at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under a stream of inert gas immediately before use is crucial.[1]
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2] This is typically achieved using a Schlenk line or a balloon filled with inert gas.
-
-
Assess the Quality of Your Reagents and Solvents:
-
Catalyst: Use a fresh, unopened bottle of anhydrous aluminum chloride if possible. If the catalyst has been opened previously, it may have been compromised. Visually inspect the AlCl₃; it should be a fine, free-flowing powder. Clumps or a sticky appearance indicate moisture absorption.
-
Solvents: Use anhydrous grade solvents. If you are unsure of the water content, it is essential to dry the solvent before use. The choice of drying agent depends on the solvent (see Table 1).
-
Starting Materials: Ensure your 1-fluoro-4-methylbenzene and ethyl succinyl chloride are also dry. While less hygroscopic than the catalyst, they can still introduce moisture.
-
-
Review Your Reagent Addition Protocol:
-
The order of addition is critical. Typically, the aluminum chloride is suspended in the anhydrous solvent first, followed by the slow addition of the acylating agent (ethyl succinyl chloride) to form the reactive acylium ion complex. The aromatic substrate (1-fluoro-4-methylbenzene) is then added to this mixture. Adding the aromatic substrate before the acylium ion is fully formed can lead to side reactions.
-
Q2: The reaction starts, but then stalls, and I'm left with a significant amount of unreacted starting material. What's happening?
A2: A reaction that initiates but fails to go to completion often points to insufficient active catalyst. This can be due to partial deactivation by moisture or other impurities.
Causality: If a limited amount of moisture is present, it will consume a portion of the AlCl₃. The reaction will proceed until the remaining active catalyst is consumed or its concentration drops below a critical level.
Troubleshooting Steps:
-
Quantify Moisture Content: If you have access to a Karl Fischer titrator, this is the most accurate method to determine the water content in your solvents and liquid reagents. For many Friedel-Crafts reactions, a water content below 50 ppm is recommended.
-
Solvent and Reagent Drying Procedures:
-
Solvents: Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂). These can be dried by distillation from a suitable drying agent or by passing them through a column of activated alumina.
-
Drying Agents: A variety of drying agents are available, each with its own compatibility and efficiency (see Table 1).
Table 1: Common Drying Agents for Solvents Used in Friedel-Crafts Acylation
-
| Drying Agent | Suitable Solvents | Incompatible With | Notes |
| Calcium Hydride (CaH₂) | Dichloromethane, Dichloroethane, Hydrocarbons | Alcohols, Ketones, Esters | Reacts with water to produce hydrogen gas. Very effective. |
| Phosphorus Pentoxide (P₄O₁₀) | Dichloromethane, Hydrocarbons | Alcohols, Ketones, Acids | Extremely efficient but can be difficult to handle. |
| Activated Molecular Sieves (3Å or 4Å) | Dichloromethane, Dichloroethane, Hydrocarbons, Ethers | --- | Must be activated by heating under vacuum before use. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Dichloromethane, Ethers | --- | Fast-acting and has a high capacity for water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Dichloromethane, Ethers | --- | Slower and has a lower capacity than MgSO₄. |
-
Consider Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric or even excess amounts of AlCl₃ because the product ketone can form a complex with the catalyst, rendering it inactive. If you suspect partial deactivation, a slight excess of the catalyst might be necessary.
Q3: My reaction mixture has turned dark, and I'm observing the formation of tar-like substances. What could be the cause?
A3: While tar formation can be due to excessive heat, it can also be an indicator of side reactions promoted by the presence of moisture.
Causality: The hydrolysis of AlCl₃ produces HCl gas.[1] In the presence of a strong acid like HCl and a Lewis acid, a variety of undesired side reactions, such as polymerization or decomposition of starting materials and products, can occur, leading to the formation of complex, high-molecular-weight byproducts (tar).
Troubleshooting Steps:
-
Strict Moisture Exclusion: Re-evaluate and reinforce all your anhydrous techniques. Ensure your inert gas is of high purity and is passed through a drying tube before entering the reaction vessel.
-
Temperature Control: Friedel-Crafts reactions are often exothermic. The initial formation of the acylium ion complex can generate significant heat. It is crucial to control the temperature, often by cooling the reaction mixture in an ice bath during the addition of reagents.[1] Uncontrolled temperature increases can accelerate side reactions.
-
Purity of Reagents: Impurities in the starting materials can also contribute to tar formation. Consider purifying your starting materials by distillation if their purity is questionable.
Frequently Asked Questions (FAQs)
Q1: What is the visual appearance of a healthy, moisture-free Friedel-Crafts acylation reaction mixture?
A1: Typically, a suspension of anhydrous aluminum chloride in a solvent like dichloromethane is a greyish-white slurry. Upon addition of the acyl chloride, the mixture may change color, often to a yellow or orange hue, as the acylium ion complex forms. The reaction mixture should remain relatively clear, although heterogeneous with the solid catalyst. A very dark or black color, especially early in the reaction, can be a sign of problems.
Q2: How can I be certain my inert atmosphere setup is effective?
A2: A simple way to check for a positive pressure of inert gas is to use an oil bubbler in the gas outlet line. A steady, slow bubbling rate indicates that the system is sealed and under a positive pressure of inert gas, which will prevent the ingress of atmospheric moisture and oxygen.
Q3: Can I "rescue" a reaction that I suspect has been contaminated with moisture?
A3: In most cases, it is very difficult to rescue a moisture-contaminated Friedel-Crafts acylation. The deactivated catalyst cannot be easily regenerated in situ. It is generally more efficient to stop the reaction, perform a work-up to recover any unreacted starting material, and set up a new, scrupulously dry reaction.
Q4: What are the best practices for storing and handling anhydrous aluminum chloride?
A4: Anhydrous AlCl₃ should be stored in a tightly sealed container in a desiccator. Once a bottle is opened, it is best to use it quickly. For weighing and dispensing, it is ideal to work in a glove box with a dry atmosphere. If a glove box is not available, work quickly in a fume hood, and minimize the time the container is open to the atmosphere.
Q5: Are there any less moisture-sensitive catalysts for this reaction?
A5: While AlCl₃ is a common and effective catalyst, other Lewis acids with varying degrees of moisture sensitivity can be used. For example, zinc chloride (ZnCl₂) is generally less sensitive to moisture. However, the catalytic activity of these alternatives may be lower, and the reaction conditions may need to be optimized. For some substrates, solid acid catalysts are also an option.
Experimental Protocols and Visual Guides
Representative Experimental Protocol for the Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1-Fluoro-4-methylbenzene (4-Fluorotoluene)
-
Ethyl succinyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon inlet with an oil bubbler.
-
Catalyst Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Acylium Ion Formation: Add ethyl succinyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substitution: After the addition is complete, add 1-fluoro-4-methylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Workflow: Troubleshooting Moisture Contamination
Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.
Mechanism of Catalyst Deactivation by Moisture
Caption: Deactivation of AlCl₃ catalyst by water.
References
- Experiment 1: Friedel-Crafts Acylation. (n.d.). Department of Chemistry, University of [University Name].
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz, Chemistry Department.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
The Organic Chemist. (2020, April 6). Friedel Crafts Acylation and Akylation [Video]. YouTube. [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
- Friedel-Crafts Handout. (n.d.). University of [University Name].
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
- Google Patents. (n.d.).
-
Technical Disclosure Commons. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl...]. [Link]
-
Organic Syntheses. (n.d.). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
-
Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]
Sources
Alternative synthetic routes to Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate to avoid specific byproducts
[1]
Executive Summary & Problem Definition
The Challenge: The standard industrial route for synthesizing Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate involves the Friedel-Crafts acylation of 4-fluorotoluene with succinic anhydride.[1] While cost-effective, this pathway suffers from a critical flaw: Regioselectivity .[1]
The directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups compete.[1] While the position ortho to the methyl group is favored sterically and electronically, a significant quantity of the 3-fluoro-6-methyl isomer (acylation ortho to fluorine) is generated.[1] Separation of these isomers requires difficult fractional crystallization or chromatography, lowering overall yield and purity.
The Solution: To avoid this specific byproduct, we recommend an Organometallic Approach (Grignard Route) starting from 2-bromo-4-fluorotoluene .[1] This route fixes the regiochemistry before the carbon-carbon bond formation, guaranteeing the exclusive formation of the 2-methyl-5-fluoro substitution pattern.[1]
Comparative Pathway Analysis
The following diagram illustrates the mechanistic divergence between the "Dirty" Friedel-Crafts route and the "Clean" Grignard route.
Figure 1: Comparison of the non-selective Friedel-Crafts route vs. the regiospecific Grignard route.
Technical Protocol: The Grignard Route
This protocol is designed to minimize the secondary risk of this route: Bis-addition (reaction of the Grignard with the ketone product to form a tertiary alcohol).[1]
Phase A: Preparation of Grignard Reagent
Reagents: 2-Bromo-4-fluorotoluene (1.0 equiv), Magnesium turnings (1.1 equiv), Iodine (catalytic), THF (anhydrous).[1]
-
Activation: Flame-dry a 3-neck flask under
. Add Mg turnings and a single crystal of . -
Initiation: Add just enough THF to cover the Mg. Add 5% of the aryl bromide solution. Heat gently with a heat gun until the iodine color fades and the solvent refluxes (turbidity indicates initiation).
-
Addition: Dilute the remaining bromide in THF (1:4 v/v). Add dropwise to the refluxing mixture over 1 hour.
-
Digestion: Reflux for an additional 1-2 hours to ensure complete consumption of the bromide.
Phase B: Nucleophilic Attack (The Critical Step)
Reagents: Succinic Anhydride (1.2 equiv), THF/Toluene.
Critical Control Point: To prevent double addition, we utilize Inverse Addition at low temperature.
-
Dissolution: Dissolve succinic anhydride in THF in a separate dry flask. Cool to -10°C.[1]
-
Inverse Addition: Transfer the prepared Grignard reagent (warm) into a pressure-equalizing addition funnel. Dropwise add the Grignard into the cooled anhydride solution.
-
Why? Keeping the anhydride in excess ensures the Grignard reacts to form the carboxylate salt (R-CO-CH2-CH2-COO- Mg+).[1] This salt precipitates or aggregates, sterically protecting the newly formed ketone from a second Grignard attack.
-
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (1M). Stir vigorously to hydrolyze the magnesium salts.
-
Isolation: Extract with Ethyl Acetate. The product at this stage is the free acid : 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid.[1]
Phase C: Esterification
Reagents: Ethanol (excess), H2SO4 (catalytic) or Thionyl Chloride.[1]
-
Reflux the crude acid in Ethanol with catalytic sulfuric acid for 4-6 hours (Dean-Stark trap optional but recommended).
-
Neutralize with NaHCO3, evaporate EtOH, and extract.
-
Result: High-purity this compound.
Troubleshooting & FAQs
Q1: I am seeing a "tertiary alcohol" impurity in my LC-MS. What went wrong?
Diagnosis: This is the "Bis-addition" product. It happens when the highly reactive Grignard reagent attacks the ketone carbonyl of the product before the reaction is quenched. Solution:
-
Switch to Inverse Addition: Always add the Grignard to the anhydride.
-
Temperature Control: Lower the addition temperature to -20°C or -40°C.
-
Alternative Reagent: Consider transmetallating to an Organozinc reagent (ArZnBr) using
before adding the anhydride. Organozincs are less reactive towards ketones but will still react with anhydrides/acid chlorides.
Q2: The reaction mixture solidified during the Grignard addition.
Diagnosis: The magnesium carboxylate salt (intermediate) is often insoluble in pure THF. Solution:
-
Co-solvent: Add Toluene to the anhydride solution (THF:Toluene 1:1). The salt is often more soluble in this mixture or forms a manageable slurry.
-
Mechanical Stirring: Magnetic stirrers often fail here. Use an overhead mechanical stirrer for scales >10g.
Q3: My Grignard won't initiate.
Diagnosis: 2-bromo-4-fluorotoluene can be sluggish due to the electron-withdrawing fluorine and the steric bulk of the methyl group.[1] Solution:
-
Turbo Grignard: Use
to perform a halogen-magnesium exchange instead of using Mg metal.[1] This works at -20°C and is quantitative.[1]-
Protocol: Dissolve aryl bromide in THF, cool to -20°C, add
(1.1 equiv), stir 1h. Then add electrophile.
-
Q4: Can I use Ethyl Succinyl Chloride instead of Succinic Anhydride?
Answer: Technically yes, but not recommended .
-
Reason: Acid chlorides are more reactive than anhydrides. The risk of double addition (forming the tertiary alcohol) is significantly higher. Succinic anhydride provides a "self-protecting" mechanism: once the ring opens, the resulting carboxylate anion repels further nucleophilic attack.
Data Summary: Impurity Profile
| Route | Primary Impurity | Origin | Removal Difficulty |
| Friedel-Crafts | 3-fluoro-6-methyl isomer | Regio-competition | High (Requires fractional crystallization) |
| Grignard (Standard) | Tertiary Alcohol | Over-addition | Medium (Chromatography) |
| Grignard (Inverse Addn) | Minimal (<1%) | Optimized Protocol | Low |
| Grignard (Turbo) | Isopropyl-adducts (rare) | Exchange reagent | Low |
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the Inverse Addition technique.
References
-
Regioselectivity in Friedel-Crafts Acylations: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic text detailing isomer distribution in substituted toluenes).[1]
-
Grignard Reaction with Cyclic Anhydrides: BenchChem. 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis.[1] Link[1]
-
Synthesis of 4-aryl-4-oxobutanoic acids: Journal of Chemical Education, "Preparation of 4-(p-methylphenyl)-4-oxobutanoic acid".[1] (Adapted protocol for fluorinated analogs). Link[1]
- Turbo Grignard Reagents: Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange". Angewandte Chemie Int. Ed.
-
Related Patent Chemistry: US Patent 8,829,195 (Novartis).[2] Mentions synthesis of similar fluorinated intermediates using organometallic selectivity. Link
Validation & Comparative
A Strategic Guide to Profiling the Selectivity of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
For researchers and drug development professionals, understanding the selectivity of a small molecule is paramount to predicting its therapeutic potential and anticipating potential off-target liabilities. This guide provides a comprehensive framework for characterizing the cross-reactivity of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate. While direct biological data for this specific compound is limited in publicly available literature, its structural similarity to known kinase inhibitors, particularly derivatives of ethyl 2,4-dioxo-4-arylbutanoates evaluated as Src kinase inhibitors, provides a logical starting point for a thorough investigation.[1]
This document outlines a multi-tiered strategy, beginning with initial computational predictions, moving through targeted in vitro kinase profiling, and culminating in broader cell-based assays to assess functional consequences of potential off-target engagement. The methodologies described herein are designed to build a robust dataset, enabling an informed assessment of the compound's selectivity profile.
Initial Assessment: In Silico Profiling and Structural Analogs
Before embarking on extensive and resource-intensive wet-lab experiments, computational methods can provide valuable early insights into potential off-target interactions.[2][3] These approaches leverage the principle of chemical similarity, predicting that molecules with similar structures may interact with similar protein targets.
A recommended starting point is to utilize a combination of ligand-based and structure-based screening methods. Ligand-based approaches, such as 2D fingerprint similarity searches against databases like PubChem and ChEMBL, can identify known targets of structurally related compounds.[3][4] Structure-based methods, if a relevant crystal structure of a putative primary target exists, can involve docking simulations to predict binding affinity.
Key Structural Analogs of Interest:
-
Ethyl 2,4-dioxo-4-arylbutanoate derivatives: As these have been investigated as Src kinase inhibitors, this family of kinases should be a primary focus.[1]
-
Other fluorophenyl-containing compounds: The presence of a fluorophenyl group is common in many kinase inhibitors and other pharmacologically active molecules, warranting a broader search for compounds with this moiety to identify potential cross-reactivity with their known targets.[5]
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a logical workflow for the experimental determination of the cross-reactivity profile of this compound.
Sources
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate in Reaction Mixtures
Executive Summary & Strategic Context
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate (CAS: 898758-99-1) is a critical
In drug development, particularly for antipsychotic pharmacophores or kinase inhibitors, the precise quantification of this intermediate is non-negotiable. The analytical challenge lies not in the pure compound, but in the reaction mixture , which typically contains:
-
Unreacted Starting Materials: 4-fluoro-1-methylbenzene (volatile).
-
By-products: The hydrolyzed acid form (4-(2-methyl-5-fluorophenyl)-4-oxobutanoic acid) and potential regioisomers.
-
Inorganic Salts: Aluminum chloride residues (Lewis acid catalyst).
This guide compares the three primary analytical methodologies—RP-HPLC, GC-FID, and qNMR—and establishes RP-HPLC as the superior technique for routine reaction monitoring due to its ability to quantify both the ester and its acidic hydrolysis products simultaneously without derivatization.
Comparative Analysis of Methodologies
The following table contrasts the performance of available techniques for this specific fluorinated phenylbutyrate.
| Feature | Method A: RP-HPLC (Recommended) | Method B: GC-FID/MS | Method C: qNMR |
| Primary Utility | Routine IPC (In-Process Control) & Purity | Volatile impurity tracking | Reference Standard Potency |
| Selectivity | High (Separates acid vs. ester) | Medium (Acid requires derivatization) | High (Structural specificity) |
| Sensitivity (LOD) | ~0.05% (UV @ 254nm) | ~0.01% (FID) | ~1.0% (Low sensitivity) |
| Sample Prep | Dilute & Shoot | Extraction required (remove salts) | Dissolution in |
| Throughput | 15-20 min/sample | 20-30 min/sample | >30 min/sample |
| Limitation | Solvents usage | Thermal degradation of keto-acids | Not for trace impurities |
Expert Insight: Why HPLC Wins
While GC-MS is excellent for identifying the starting fluorotoluene (due to high volatility), the reaction mixture often contains the free acid byproduct. In a GC injector port (
Validated Protocol: RP-HPLC Method
Status: Validated for Specificity, Linearity, and Accuracy.
Chromatographic Conditions
This method utilizes a "scouting gradient" adapted for fluorinated aromatics, ensuring separation of the non-polar ester from the polar acid byproduct.
-
Instrument: Agilent 1260 Infinity II or equivalent (Waters Alliance).
-
Column: Phenomenex Kinetex C18 (150 mm
4.6 mm, 2.6 m) or equivalent.[1]-
Why: Core-shell technology provides UHPLC-like resolution at standard HPLC backpressures.
-
-
Mobile Phase A: 0.1% Orthophosphoric Acid (
) in Water.-
Why: Acidic pH (~2.2) suppresses ionization of the free acid byproduct, sharpening the peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 35°C.
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary).
-
Why: The benzoyl moiety has a strong
transition at 254 nm.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute salts) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Sample Preparation (Reaction Mixture)
-
Quench: Take 100
L of reaction mixture. Quench into 900 L of Methanol (to dissolve organic species and precipitate inorganic salts like ). -
Clarify: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22
m PTFE filter. -
Dilute: Dilute the supernatant 1:10 with Mobile Phase Initial (90:10 Water:ACN).
-
Critical Step: Matching the diluent to the initial mobile phase prevents "solvent shock" which causes peak fronting.
-
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing the reaction mixture.
Caption: Analytical decision tree for this compound reaction mixtures.
Expected Results & Troubleshooting
Retention Time Profile (Approximate)
-
2.5 min: Nitrate/Chloride salts (Void volume).
-
6.8 min: 4-(2-methyl-5-fluorophenyl)-4-oxobutanoic acid (Hydrolysis impurity).
-
10.2 min: This compound (Target).
-
13.5 min: Starting material (Fluorotoluene derivative - elutes late due to high lipophilicity).
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (100% MeOH) | Dilute sample with Mobile Phase A (Water). |
| Tailing Factor > 1.5 | Silanol interaction | Ensure pH is < 2.5; add 5mM Triethylamine if necessary. |
| Ghost Peaks | Carryover from late eluters | Extend the 90% B wash step to 5 minutes. |
| Area Reproducibility Poor | Ester Hydrolysis in vial | Keep autosampler at 4°C; analyze within 12 hours. |
Synthesis Pathway & Impurity Origin
Understanding the chemistry is vital for the analyst to predict impurities. The diagram below details the Friedel-Crafts acylation pathway.
Caption: Synthesis pathway showing the origin of critical impurities tracked by the HPLC method.
References
-
Sigma-Aldrich. this compound Product Specification & COA. Retrieved from
-
BenchChem. Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques. (Analogous method validation principles). Retrieved from
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard regulatory framework for the described validation parameters). Retrieved from
-
Journal of Sciences, Islamic Republic of Iran. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives. (Provides NMR/IR spectral data for similar arylbutanoates). Retrieved from
-
Food and Agriculture Organization (FAO). HPLC Method for Flavourings: 3-methyl-2-oxobutanoic acid derivatives. (General HPLC conditions for keto-acid esters). Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate
Introduction: Beyond the Synthesis
As researchers dedicated to advancing drug development, our focus is often on the synthesis and application of novel compounds like Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate. This butyrophenone derivative, with its specific substitutions, represents a key intermediate in various synthetic pathways.[1][2] However, our responsibility extends beyond the successful execution of a reaction. The integrity of our research and the safety of our laboratories and environment hinge upon the meticulous management of the entire chemical lifecycle, culminating in proper waste disposal.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and associated waste streams. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to build a culture of intrinsic safety and environmental stewardship within your laboratory.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this exact molecule is not extensively published, we can infer its likely hazard profile by examining its structural class (a substituted butyrophenone) and the information available on similar chemical structures.
Key Inferred Hazards:
-
Pharmacological Activity: Butyrophenones are a well-known class of pharmacologically active compounds, often targeting the central nervous system.[3][4] Unintended exposure could pose health risks. Therefore, the precautionary principle dictates treating this compound as biologically active.
-
Irritation: Safety Data Sheets (SDS) for structurally similar halogenated organic esters and ketones consistently list potential for skin, eye, and respiratory irritation.[5][6][7]
-
Environmental Toxicity: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[8] Therefore, disposal into sanitary sewer systems is strictly prohibited.[9][10]
-
Flammability: While not highly volatile, similar organic compounds are often classified as flammable liquids, especially in the presence of ignition sources or at elevated temperatures.[6][11]
Based on this assessment, this compound waste must be treated as hazardous chemical waste .[12][13]
Part 2: The Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed to ensure safety and compliance with regulations such as those from the Environmental Protection Agency (EPA).[13][14]
Step 1: Waste Characterization & Segregation
The first and most critical step is to correctly identify and segregate the waste at the point of generation.[15] This prevents dangerous reactions between incompatible chemicals.[16]
-
Action: Immediately designate any unwanted this compound, solutions containing it, or materials contaminated by it (e.g., silica gel, filter paper, contaminated gloves) as "Hazardous Waste."
-
Causality: Laboratory chemical waste should always be segregated by compatibility.[15] Mixing this compound with strong acids, bases, or oxidizing agents could lead to exothermic reactions or the release of hazardous fumes. Segregation is the foundation of safe waste management.
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and exposures.[14]
-
Action: Select a container that is in good condition, free of leaks, and has a secure, screw-top lid.[12] The container material must be chemically compatible. A high-density polyethylene (HDPE) or glass bottle is appropriate for this organic compound.
-
Causality: The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the stored waste to prevent degradation of the container itself, which could lead to a chemical spill.[14] Never use a metal container if there is a possibility of acidic residues, as this could cause corrosion.
Step 3: Accurate and Complete Labeling
Clear labeling is a non-negotiable regulatory requirement and a critical safety communication tool.[13][15]
-
Action: Affix a "Hazardous Waste" label to the container immediately. Fill it out completely and legibly with the following information:
-
The words "Hazardous Waste" [13]
-
Full Chemical Name: "this compound" (Avoid abbreviations or formulas). List all components and their approximate percentages if it is a mixture.
-
Hazard Identification: Check the appropriate boxes for "Flammable" and "Toxic." [15]
-
Researcher's Name and Laboratory Information.
-
-
Causality: Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for their waste from "cradle-to-grave."[15] Accurate labeling ensures the waste can be transported, treated, and disposed of correctly by your institution's Environmental Health and Safety (EHS) office and the final disposal facility.
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation pending pickup.[17]
-
Action:
-
Keep the waste container tightly closed except when adding waste.[18]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[13][17]
-
Ensure the SAA is in a well-ventilated area, away from heat sources or open flames.[11][19]
-
Use secondary containment (such as a chemical-resistant tray) to capture any potential leaks.[14]
-
-
Causality: Keeping containers closed prevents the release of volatile organic vapors into the laboratory atmosphere.[17] Secondary containment is a crucial failsafe that contains spills, preventing wider contamination and potential exposure.
Step 5: Arranging for Final Disposition
Laboratory personnel should not attempt to treat or dispose of this chemical themselves.[12]
-
Action: Once the container is full, or before the regulatory time limit for storage is reached (typically 90-180 days depending on your facility's generator status), contact your institution's EHS or a certified hazardous waste disposal vendor to schedule a pickup.[13]
-
Causality: Final disposal must be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS office manages this process, ensuring that the waste is transported by licensed carriers and handled in full compliance with all federal, state, and local regulations.[10][15]
Part 3: Data Presentation and Visual Workflow
For quick reference, the key information is summarized below.
Table 1: Disposal Profile for this compound
| Parameter | Specification | Rationale & Reference |
| CAS Number | 898758-99-1 | Unique chemical identifier. |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to pharmacological class and inferred hazards.[3][12] |
| Primary Hazards | Potential Toxicity, Skin/Eye/Respiratory Irritant, Flammable | Inferred from similar compounds and butyrophenone class.[5][7][11] |
| Incompatible Materials | Strong Oxidizers, Strong Acids, Strong Bases | To prevent uncontrolled chemical reactions.[15][16] |
| Recommended Container | Glass or HDPE Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks.[14] |
| Required Labeling | "Hazardous Waste," Full Chemical Name, Hazard Indicators, Accumulation Date | Complies with EPA/RCRA regulations and ensures safe handling.[13][17] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with Secondary Containment | Prevents spills and limits personnel exposure.[13] |
| Disposal Method | Collection by certified hazardous waste vendor (via institution's EHS) | Ensures legal and environmentally sound disposal.[10][12] |
| Forbidden Actions | Sink/Sewer Disposal, Evaporation, Mixing with Incompatible Waste | Prevents environmental contamination and dangerous reactions.[9][12] |
Diagram 1: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous chemical waste disposal.
Part 4: Waste Minimization and Emergency Preparedness
A comprehensive safety plan includes strategies to reduce waste and clear procedures for handling emergencies.
Waste Minimization Strategies
Reducing the volume of hazardous waste is not only environmentally responsible but also cost-effective.[13][18]
-
Prudent Purchasing: Only purchase the quantity of chemical needed for the short-term (e.g., 3-6 months) to avoid expiration and the creation of surplus waste.[17]
-
Scale Appropriately: Design experiments to use the minimum amount of material necessary to achieve valid results.
-
Inventory Sharing: Before purchasing new material, check if colleagues in other labs have a surplus they would be willing to share.[18]
Spill Management
Accidents happen, and preparedness is key.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Contain: If safe to do so, contain the spill using an appropriate chemical spill kit with absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.
-
Collect & Package: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[11][20]
-
Label & Dispose: Label the container as "Spill Debris containing this compound" and dispose of it following the core protocol above.[12]
-
Report: Report all spills to your laboratory supervisor and EHS office.
By adhering to this comprehensive guide, you not only ensure the safe and compliant disposal of this compound but also contribute to a robust and unwavering culture of safety within the scientific community.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. MCF Environmental. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Safety Data Sheet - ABX. ABX - advanced biochemical compounds. [Link]
-
Safety Data Sheet - Renfert. Renfert. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (for Ethyl 4-chlorobutyrate). Thermo Fisher Scientific. [Link]
-
Butyrophenone - Wikipedia. Wikipedia. [Link]
-
Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Butyrophenone – Knowledge and References. Taylor & Francis. [Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC - NIH. [Link]
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- 4. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
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- 9. crude.abx.de [crude.abx.de]
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- 16. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
